molecular formula C23H24ClN3O5 B001188 Topotecan CAS No. 119413-54-6

Topotecan

Cat. No. B001188
M. Wt: 457.9 g/mol
InChI Key: DGHHQBMTXTWTJV-BQAIUKQQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of topotecan hydrochloride from camptothecin involves improved hydrogenation oxidation and the Mannich reaction. This process has been optimized to enhance the yield and purity of topotecan, making it available for further studies and clinical applications (W. Pu, 2004). Another study presented a new procedure for the rapid synthesis of topotecan hydrochloride under ultrasound irradiation, achieving an average yield of up to 95.54%, showcasing an innovative approach to its production (Liu Qing-yong, 2007).

Molecular Structure Analysis

Topotecan exhibits variable hydration states in its crystalline solid form, which poses challenges for its development and requires stringent analytical methods for characterization. It contains 3 moles of water integral to the crystalline structure, with additional water depending on relative humidity. Solid-state nuclear magnetic resonance (NMR) studies suggest that the loosely bound water is hydrogen-bonding to specific portions of the topotecan molecule, indicating its complex structural behavior in different hydration states (F. Vogt et al., 2006).

Chemical Reactions and Properties

Topotecan's interaction with DNA has been a focus of many studies, highlighting its mechanism of action as a topoisomerase I inhibitor. Electrochemical investigations have demonstrated how topotecan interacts with DNA, which is critical for its anticancer activity. These studies provide insights into the molecular interactions that underpin its efficacy and the potential for developing biosensors for its detection (G. Congur et al., 2015).

Physical Properties Analysis

The physical properties of topotecan, including its solubility and stability, are influenced by its molecular structure and the presence of variable hydration states. These properties are crucial for the formulation and delivery of topotecan in clinical settings. Understanding the hydration states and how they affect the physical properties of topotecan is essential for developing effective pharmaceutical formulations (F. Vogt et al., 2006).

Chemical Properties Analysis

The chemical behavior of topotecan is complex, involving equilibrium between its lactone and carboxylate forms, which are influenced by pH and the presence of biomolecules such as DNA. Studies on its interaction with DNA, using various electrochemical and spectroscopic techniques, have shed light on its chemical properties and the dynamics of its interaction with biological targets (G. Congur et al., 2015); (M. D. di Nunzio et al., 2012).

Scientific Research Applications

  • Glioma Cell Sensitivity : Topotecan increases DNA/topoisomerase I complex formation in human malignant glioma cell lines, indicating its potential use in treating gliomas (Schmidt et al., 2001).

  • Ovarian and Colorectal Cancer : It's used in ovarian and colorectal cancer due to its inhibition of topoisomerase I (Mathijssen et al., 2002).

  • Small Cell Lung Cancer and Ovarian Cancer : Topotecan has shown significant antitumor activity in small cell lung cancer and ovarian cancer patients (Kollmannsberger et al., 1999).

  • Brain Tumor Treatments : Its ability to penetrate the cerebrospinal fluid makes it effective against brain tumors, including gliomas (Blaney et al., 1993).

  • Chronic Lymphocytic Leukemia : Topotecan targets topoisomerase I and is effective in treating chronic lymphocytic leukemia (O’Brien et al., 1995).

  • Pediatric Solid Tumors : It's beneficial in treating refractory or recurrent solid tumors in children, particularly neuroblastomas and soft tissue sarcomas (Pérez Martínez et al., 2003).

  • Ovarian Carcinoma and Lung Cancer : Topotecan has shown clinical efficacy in treating ovarian carcinoma and lung cancer (Ferrari & Danova, 1999).

  • Radiation Therapy Enhancement : It can enhance the sensitivity of cells to gamma-radiation, suggesting a potential role in combination with radiation therapy (Mattern et al., 1991).

  • Cervical Cancer : Topotecan is used in the treatment of cervical cancer, highlighting its broad spectrum of effectiveness against various cancers (Cheng et al., 2011).

  • Ovarian Cancer Second-Line Treatment : As a second-line treatment in ovarian cancer, it has shown a considerable response rate (Creemers et al., 1996).

Safety And Hazards

Topotecan is associated with severe and often cumulative hematologic and nonhematologic toxicities, limiting dose intensity . It may cause genetic defects and accidental ingestion may cause effects similar to those seen in clinical use . Adverse effects associated with therapeutic use include decreased white blood cells (leukopenia), gastrointestinal disturbances, diarrhea, fever, vasodilation, liver enzyme changes, fatigue, weakness, loss of hair, hypersensitivity reactions .

Future Directions

Topotecan-based combination regimens in the first-line treatment of NSCLC have demonstrated promising antitumor activities with favorable toxicity profiles . Many topotecan combination regimens have induced stable disease, a response that may offer meaningful clinical benefit in the palliative treatment of patients with advanced disease .

properties

IUPAC Name

(19S)-8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5.ClH/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20;/h5-8,27,30H,4,9-11H2,1-3H3;1H/t23-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHHQBMTXTWTJV-BQAIUKQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045952
Record name Topotecan hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Topotecan hydrochloride

CAS RN

119413-54-6
Record name Topotecan hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119413-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Topotecan hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119413546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TOPOTECAN HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759263
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name TOPOTECAN HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=609699
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Topotecan hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 10-[(dimethylamino)methyl]-4-ethyl-4,9-dihydroxy-, hydrochloride (1:1), (4S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.013
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOPOTECAN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/956S425ZCY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Topotecan
Reactant of Route 2
Topotecan
Reactant of Route 3
Topotecan
Reactant of Route 4
Topotecan
Reactant of Route 5
Topotecan
Reactant of Route 6
Topotecan

Citations

For This Compound
75
Citations
VMM Herben, WW ten Bokkel Huinink… - Clinical …, 1996 - Springer
… Topotecan is stable in infusion fluids in the presence of tartaric … Topotecan has been administered in phase I trials in several … of topotecan have been reported in the literature.f16-19] …
Number of citations: 204 link.springer.com
C Kollmannsberger, K Mross, A Jakob, L Kanz… - Oncology, 1999 - karger.com
… topotecan in small cell lung cancer and ovarian cancer patients. A randomized phase III trial of topotecan … cisplatin/cyclophosphamide has demonstrated that topotecan is as effective as …
Number of citations: 272 karger.com
EK Rowinsky, LB Grochow, CB Hendricks… - J Clin …, 1992 - researchgate.net
… -19 Two species of topotecan, an active closed-ring lactone … to (1) determine the MTD of topotecan given by a brief, daily … of topotecan; and (5) describe the pharmacology of topotecan …
Number of citations: 460 www.researchgate.net
JF Heron - The Oncologist, 1998 - academic.oup.com
… in the clearance of both topotecan lactone and total topotecan and of the plasma AUC … topotecan lactone during co-administration of phenytoin suggested that an increase in topotecan …
Number of citations: 40 academic.oup.com
DC Drummond, CO Noble, Z Guo, ME Hayes… - Journal of controlled …, 2010 - Elsevier
… nanoliposomal topotecan and poorly permeable free topotecan in receptor-… topotecan in nanoliposomes significantly improves the targetability and pharmacokinetic profile of topotecan, …
Number of citations: 137 www.sciencedirect.com
GJ Creemers, B Lund, J Verweij - Cancer treatment reviews, 1994 - Elsevier
Camptothecin is a plant alkaloid extract from the Camptotheca acumminata tree, which is cultivated throughout Asia (1). In the early 197Os, camptothecin demonstrated antineoplastic …
Number of citations: 305 www.sciencedirect.com
ET Wong, A Berkenblit - The Oncologist, 2004 - academic.oup.com
… Topotecan is also approved in patients with recurrent ovarian cancer [26, 27]. The activity, … associated with topotecan have established the clinical value of topotecan in second-line …
Number of citations: 112 academic.oup.com
W ten Bokkel Huinink, M Gore, J Carmichael… - Journal of Clinical …, 1997 - ascopubs.org
… Median durations of response to topotecan and paclitaxel were 32 and 20 weeks, … was 61 weeks for topotecan and 43 weeks for paclitaxel (P = .515). Response rates for topotecan and …
Number of citations: 832 ascopubs.org
JW Jonker, JW Smit, RF Brinkhuis… - Journal of the …, 2000 - academic.oup.com
… topotecan, … topotecan and mitoxantrone was determined. To avoid the confounding drug transport provided by P-glycoprotein (P-gp), the roles of Bcrp1 in the bioavailability of topotecan …
Number of citations: 817 academic.oup.com
AN Gordon, JT Fleagle, D Guthrie, DE Parkin… - Journal of clinical …, 2001 - ascopubs.org
… For overall survival, PLD was significantly superior to topotecan (P = .008), with a median of … of topotecan (P = .455). Severe hematologic toxicity was more common with topotecan and …
Number of citations: 439 ascopubs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.